Isoboldine

Overview

Description

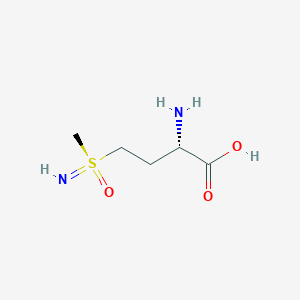

Isoboldine is an isoquinoline alkaloid with significant pharmacological interest. It has been identified as a major bioactive component in Radix Linderae, a traditional medicinal herb used to alleviate inflammation and joint destruction in mouse collagen-induced arthritis . The compound has also been isolated from opium and is recognized for its potential therapeutic applications .

Synthesis Analysis

The synthesis of this compound has been explored through various methods. One approach involves the ferricyanide oxidation of reticuline, which yields this compound in a modest yield. The yield can be improved by using a bromo-analogue of reticuline, with the bromine atom being eliminated during the oxidative coupling reaction . Additionally, photolysis has been employed as a method for the synthesis of this compound. Photolysis of the diazonium salt from certain precursors has been shown to produce this compound .

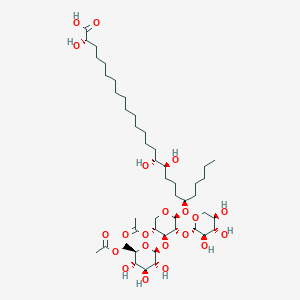

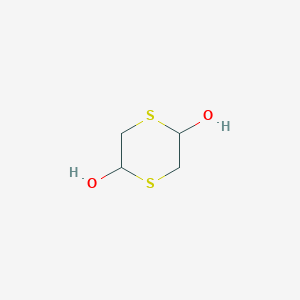

Molecular Structure Analysis

This compound's molecular structure has been elucidated using techniques such as NMR and mass spectrometry. The infrared spectrum of isolated this compound has been compared with that of synthetic this compound to confirm its identity. Optical rotatory dispersion (ORD) measurements have indicated that the isolated alkaloid possesses the absolute configuration corresponding to the (S)-series, which is important for understanding its biological activity .

Chemical Reactions Analysis

The chemical behavior of this compound includes its participation in oxidation reactions. For instance, the synthesis of this compound via ferricyanide oxidation of reticuline is an example of its reactivity in oxidative coupling reactions . The photolytic synthesis approach also indicates that this compound can be formed through reactions involving diazonium salts .

Physical and Chemical Properties Analysis

This compound's physical and chemical properties have been studied to understand its pharmacokinetics and metabolism. A sensitive UPLC-MS/MS method has been developed to determine this compound in rat plasma, which has been applied to pharmacokinetic studies. The results show that this compound has extremely low oral bioavailability due to a strong first-pass effect in rats. Metabolic pathways involving glucuronidation and sulfonation have been identified for this compound .

Relevant Case Studies

Case studies involving this compound have demonstrated its pharmacological potential. For example, this compound has been shown to effectively alleviate inflammation and joint destruction in a mouse model of collagen-induced arthritis . Another study has highlighted the role of a related compound, northis compound, in inducing intestinal Treg cells and attenuating arthritis through the activation of the aryl hydrocarbon receptor (AhR) . These case studies provide insight into the therapeutic applications of this compound and its analogs in immune-related disorders.

Scientific Research Applications

Pharmacokinetics and Metabolism

Isoboldine, a significant bioactive component in Radix Linderae, demonstrates potential in alleviating inflammation and joint destruction in arthritis models. A study conducted on male rats investigated its pharmacokinetic and metabolic profiles, revealing low oral bioavailability due to a strong first-pass effect in rats. The study identified glucuronidation and sulfonation as part of this compound’s metabolic pathways, providing insights into the pharmacokinetic features of this category of isoquinoline alkaloids (Yu Li et al., 2015).

Anti-inflammatory Properties

This compound has been identified among the alkaloids from the roots and stems of Litsea cubeba, displaying weak anti-inflammatory activity in certain cell lines. This finding contributes to understanding the medicinal properties of Litsea cubeba, particularly in traditional medicine applications (Shuiying Zhang et al., 2014).

Antimicrobial Activity

In a study on Litsea cubeba, this compound demonstrated antimicrobial activities. This study highlighted the importance of this compound and related alkaloids in contributing to the pharmacological functions of this traditionally used medicinal plant (Tao Feng et al., 2009).

Antileishmanial Activity

This compound isolated from Guatteria dumetorum showed significant activity against the parasite Leishmania mexicana. This suggests its potential in developing treatments for diseases caused by this parasite, demonstrating the therapeutic potential of this compound in antileishmanial applications (J. Correa et al., 2006).

Anticancer Activity

Research involving Litsea glutinosa, a plant used in traditional medicine for gastrointestinal disorders, identified this compound as one of the alkaloids with cytotoxicity against cancer cell lines. This study adds to the evidence of this compound's potential in anticancer applications (C. Ndi et al., 2016).

Future Directions

Mechanism of Action

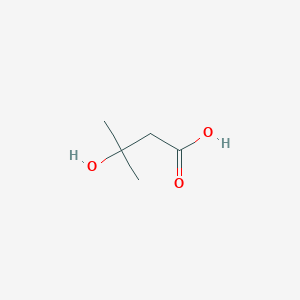

Isoboldine, also known as 2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol, is an alkaloid that exhibits a wide range of pharmacological effects .

Target of Action

It has been shown to have effects on serotonergic, dopaminergic, opioid, and cholinergic receptors .

Mode of Action

This compound interacts with its targets through a variety of neuroprotective mechanisms. These include the suppression of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity, blocking of connexin-43 hemichannels, pannexin 1 channel, reduction of NF-κβ mediated interleukin release, and glutamate excitotoxicity .

Biochemical Pathways

This compound affects several biochemical pathways. Its potent free radical scavenging activity reduces oxidative stress and prevents neuronal damage . It also reduces neuroinflammation and oxidative stress in conditions such as epilepsy, Alzheimer’s disease (AD), and Parkinson’s disease (PD) .

Pharmacokinetics

This compound has lipophilic properties which enable its efficient absorption and distribution throughout the body, including the central nervous system . It has a low oral bioavailability and a short half-life, requiring regular dosage to maintain therapeutic levels . Glucuronidation and sulfonation are involved in the metabolic pathways of this compound in rats .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of oxidative stress and prevention of neuronal damage . It also successfully reduces neuronal damage through a variety of neuroprotective mechanisms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors.

properties

IUPAC Name |

2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-20-5-4-10-8-16(24-3)19(22)18-12-9-15(23-2)14(21)7-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINHZVMHXABQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863078 | |

| Record name | 2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3019-51-0 | |

| Record name | Isoboldine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B140315.png)

![2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid](/img/structure/B140330.png)